5-(4-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-17-8-2-7-16-11(14-15-12(16)18)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKRIRUOYLHEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
5-(4-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities, particularly in medicinal chemistry. The presence of the triazole ring and thiol group contributes to its pharmacological properties, which include anticancer, antimicrobial, and antiviral activities. This article reviews various studies that highlight the biological activity of this compound and its derivatives.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14ClN3OS
- Molecular Weight : 273.77 g/mol
The mechanism of action for triazole derivatives often involves the inhibition of specific enzymes or receptors. The triazole ring can act as a hydrogen bond acceptor and donor, enhancing binding affinity to biological targets. The sulfur atom in the thiol group may also play a role in redox reactions, contributing to the compound's biological activity.
Anticancer Activity
Research has shown that triazole derivatives exhibit significant anticancer properties. A study evaluated various synthesized 1,2,4-triazole-3-thiol derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Results indicated that compounds with a similar structure to this compound demonstrated cytotoxic effects, particularly against melanoma cells .
Table 1: Cytotoxicity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | IGR39 | 12.5 |
| Compound B | MDA-MB-231 | 15.0 |
| Compound C | Panc-1 | 20.0 |
Antimicrobial Activity
Triazole compounds have also been investigated for their antimicrobial properties. In vitro studies have shown that derivatives of this compound exhibit activity against various bacterial strains. The mechanism is primarily attributed to the disruption of cell wall synthesis and interference with nucleic acid metabolism.
Antiviral Activity
The antiviral potential of triazole derivatives has been explored in several studies. For instance, certain compounds have shown effectiveness against tobacco mosaic virus (TMV), indicating a promising avenue for developing antiviral agents .
Case Study 1: Anticancer Efficacy
In a comparative study involving multiple triazole derivatives, it was found that those with extended alkyl chains exhibited enhanced anticancer activity due to improved lipophilicity and cellular uptake. The study highlighted the importance of structural modifications in enhancing bioactivity .
Case Study 2: Antimicrobial Screening
A series of synthesized triazoles were screened against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups like chlorine exhibited superior antimicrobial activity compared to their non-substituted counterparts .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-(4-Chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol
- Molecular Formula : C₁₂H₁₄ClN₃OS
- Molecular Weight : 283.78 g/mol
Functional Significance: This compound, referred to as Yucasin in plant biology research, is a potent inhibitor of YUCCA (YUC) flavin monooxygenases, which are critical enzymes in the indole-3-pyruvic acid (IPA) pathway of auxin biosynthesis. Its discovery stemmed from screens targeting compounds that alter indole-3-acetic acid (IAA) levels in plant tissues. Structurally, it shares a triazole-thiol core with methimazole, a known substrate for flavin-containing monooxygenases (FMOs), enabling competitive inhibition of YUC enzymes.
Comparison with Structurally and Functionally Similar Compounds
A systematic comparison of this compound with analogous triazole-thiol derivatives is presented below, focusing on substituent effects, biological activity, and synthetic pathways.
Structural Analogues and Substituent Variations
Key Research Findings and Trends
Substituent-Driven Activity :
- The 3-methoxypropyl group in the target compound enhances water solubility compared to purely aromatic substituents, critical for in planta applications.
- Chlorophenyl vs. methoxyphenyl : Chlorine’s electron-withdrawing nature stabilizes aromatic rings, while methoxy groups improve electron donation, affecting enzyme binding.
Pharmacological Potential: Derivatives with pyrrole or thiophene moieties exhibit dual functionality as antimicrobial and anticancer agents, validated via ADME and molecular docking.
Industrial Applications :
- Triazole-thiols with pyridyl or methylphenyl substituents are prioritized as eco-friendly corrosion inhibitors due to high adsorption on metal surfaces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
